molecular formula C9H5BrClN B1312231 2-Bromo-4-chloroquinoline CAS No. 64658-05-5

2-Bromo-4-chloroquinoline

Cat. No. B1312231
CAS RN: 64658-05-5
M. Wt: 242.5 g/mol
InChI Key: RCTLPGXYGNQCRD-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloroquinoline” is a synthetic compound with a chemical formula of C9H5BrClN . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules .


Synthesis Analysis

The synthesis of “2-Bromo-4-chloroquinoline” involves various methods. The most commonly used method involves the N-alkylation of 8-bromoquinoline-4-carboxylic acid with methyl iodide in a solvent mixture of dimethylformamide and dimethyl sulfoxide.


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloroquinoline” is characterized by a quinoline ring system with halide substitutions at the 8th and 4th positions of the ring, respectively . The molecular weight of this compound is 242.5 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including “2-Bromo-4-chloroquinoline”, are known to undergo various chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical And Chemical Properties Analysis

“2-Bromo-4-chloroquinoline” is a solid compound with a melting point of 85-86°C . It is sparingly soluble in water, slightly soluble in ethanol, and readily soluble in most common organic solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-4-chloroquinoline serves as a pivotal intermediate in the synthesis of various complex molecules. For instance, it is utilized in the Knorr synthesis for creating 6-bromo-2-chloro-4-methylquinoline, a compound significant in infectious disease research. This synthesis involves a condensation reaction and cyclization of anilides into quinolin-2(1H)-one, revealing the compound's versatility in constructing intricate molecular structures (Wlodarczyk et al., 2011). Moreover, 2-Bromo-4-chloroquinoline is involved in halogen/halogen displacement reactions, exemplified by its transformation into various halogenated pyridines and heterocycles, indicating its potential in creating diverse molecular libraries (Schlosser & Cottet, 2002).

Biological Applications

In the realm of biological applications, 2-Bromo-4-chloroquinoline is used to synthesize compounds with promising antimicrobial and antimalarial activities. For instance, its derivatives have been synthesized and evaluated for antimicrobial activity against a variety of microorganisms and for antimalarial activity towards Plasmodium falciparum, demonstrating its utility in creating novel therapeutic agents (Parthasaradhi et al., 2015). Furthermore, 2-Bromo-4-chloroquinoline derivatives have shown promising results against tuberculosis and Leishmania chagasi, showcasing the compound's potential in developing treatments for infectious diseases (Carmo et al., 2011).

Material Science and Pharmacology

The compound is also instrumental in synthesizing materials with specific physicochemical properties. For instance, its derivatives have been synthesized and characterized through crystal structure and DFT studies, illustrating its application in materials science (Zhou et al., 2022). Additionally, 2-Bromo-4-chloroquinoline is a key component in the synthesis of various pharmacologically active compounds, highlighting its significance in the pharmaceutical industry (Omel’kov et al., 2019).

Safety And Hazards

“2-Bromo-4-chloroquinoline” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“2-Bromo-4-chloroquinoline” and its derivatives have shown potential in various fields of research and industry. For instance, quinoline-based [1, 2, 3]-triazole hybrids have been synthesized via Cu (I)-catalyzed click reactions and screened in vitro against two different normal cell lines . Furthermore, the drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties . This suggests that “2-Bromo-4-chloroquinoline” could be a promising candidate for future drug development .

properties

IUPAC Name

2-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLPGXYGNQCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461988
Record name 2-BROMO-4-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloroquinoline

CAS RN

64658-05-5
Record name 2-Bromo-4-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64658-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-4-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
VP Andreev, YP Nizhnik - Russian Journal of Organic Chemistry, 2002 - Springer
… The same reaction in chloroform gave only 2-bromo-4-chloroquinoline (II) in quantitative yield. No halogen replacement occurred on passing gaseous hydrogen chloride through a …
Number of citations: 6 link.springer.com
M Duplantier, E Lohou, P Sonnet - 2019 - sciforum.net
… The synthesis of the first series carrying out pallado-catalyzed CC or CN coupling reactions from 2-bromo-4chloroquinoline precursors will be described in the presentation. …
Number of citations: 3 sciforum.net
JY Yu, T Shi, Y Zhou, Y Xu, DL Zhao… - Journal of Asian Natural …, 2021 - Taylor & Francis
… From the Czapek’s culture, one new halogenate quinoline natural product, ethyl 2-bromo-4-chloroquinoline-3-carboxylate (9) [Citation11] (Figure 1), together with three known …
Number of citations: 14 www.tandfonline.com
MJ Mphahlele, LG Lesenyeho - Journal of Heterocyclic …, 2013 - Wiley Online Library
… Chemoselective C-2 arylation of 2-bromo-4-chloroquinoline derivatives. Reagents and conditions: (i) 3,4-methylenedioxyphenyl boronic acid, Pd(PPh 3 ) 4 , Cs 2 CO 3 , 1,4-dioxane/H 2 …
Number of citations: 36 onlinelibrary.wiley.com
M Duplantier, E Lohou, P Sonnet - 2020 - sciforum.net
… The design of new 2-heteroaryl-4-quinolones relies on pallado-catalyzed cross-coupling reactions between different 2-bromo-4-chloroquinoline precursors 1 and various second …
Number of citations: 3 sciforum.net
W David Hong, SC Leung, K Amporndanai… - ACS Medicinal …, 2018 - ACS Publications
… 2-Bromo-4-chloroquinoline 2, synthesized from oxidation of corresponding 4-chloroquinoline followed by bromination, was coupled with readily available pyrazole boronic acid pinacol …
Number of citations: 25 pubs.acs.org
M Hanot, E Lohou, P Sonnet - Medical Sciences Forum, 2022 - sciforum.net
… First, intermediates 3 were obtained by Suzuki cross-coupling reaction between 2-bromo-4-chloroquinoline precursors 1 and heteroarylboronic esters 2 that were prepared beforehand. …
Number of citations: 3 sciforum.net
CL Koumpoura, A Robert, CM Athanassopoulos… - Molecules, 2021 - mdpi.com
… In the first route, 2-bromo 4-chloroquinoline 107 was coupled with pyrazole boronic acid pinacol ester that, upon acid hydrolysis, afforded quinolones 109 in excellent yields (Scheme 17…
Number of citations: 4 www.mdpi.com
R Zou, B Chen, J Sun, YW Guo, B Xu - Fitoterapia, 2023 - Elsevier
… However, the Czapek medium stimulated the production of another new compound, ethyl 2-bromo-4-chloroquinoline-3-carboxylate (157), the first halogenated quinoline …
Number of citations: 4 www.sciencedirect.com
Y Chen, X Pang, Y He, X Lin, X Zhou, Y Liu, B Yang - Journal of Fungi, 2022 - mdpi.com
… A new natural product, ethyl 2-bromo-4-chloroquinoline-3- carboxylate (135), was isolated from soft coral-associated fungus Trichoderma harzianum (XS-20090075), which was the first …
Number of citations: 7 www.mdpi.com

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